molecular formula C15H12BrNO B8613325 2-benzyl-5-bromoisoindolin-1-one CAS No. 864866-82-0

2-benzyl-5-bromoisoindolin-1-one

Cat. No.: B8613325
CAS No.: 864866-82-0
M. Wt: 302.16 g/mol
InChI Key: OVWPELQNXWSRDN-UHFFFAOYSA-N
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Description

2-benzyl-5-bromoisoindolin-1-one is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by the presence of a benzyl group and a bromine atom attached to the isoindoline core. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-bromoisoindolin-1-one typically involves the reaction of methyl 4-bromo-2-bromomethyl-benzoate with appropriate reagents. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired isoindoline structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-bromoisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-benzyl-5-bromoisoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-5-bromoisoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydro-1H-isoindol-1-one
  • 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine
  • 2-Benzyl-5-bromoisoindoline-1,3-dione

Uniqueness

2-benzyl-5-bromoisoindolin-1-one is unique due to the presence of both a benzyl group and a bromine atom, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

864866-82-0

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

2-benzyl-5-bromo-3H-isoindol-1-one

InChI

InChI=1S/C15H12BrNO/c16-13-6-7-14-12(8-13)10-17(15(14)18)9-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

OVWPELQNXWSRDN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-bromomethyl-benzoic acid methyl ester (0.308 g, 1.0 mmol), benzylamine (0.218 mL, 2.0 mmol), and K2CO3 (0.553 g, 4.0 mmol) in toluene (6 mL) was heated with stirring at 100° C. for 2 h. Workup and silica gel column chromatography using 30% ethyl acetate in hexane afforded 2-benzyl-5-bromo-2,3-dihydro-isoindol-1-one (0.150 g, 50%). 1H NMR (300 MHz, CDCl3): δ (ppm) 4.22 (s, 2H), 4.76 (s, 2H), 7.21-7.38 (m, 5H), 7.52 (s, 1H), 7.61 (d, 1H), 7.76 (d, 1H). GC-MS: m/z 302 (M)+, 226 (M−76)+.
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0.308 g
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reactant
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0.218 mL
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reactant
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0.553 g
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reactant
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6 mL
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solvent
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0 (± 1) mol
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